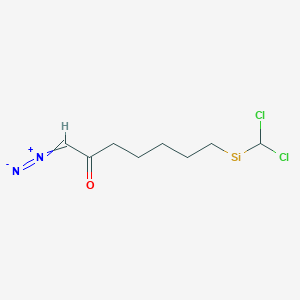![molecular formula C7H8N4OS B12606405 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 878560-24-8](/img/structure/B12606405.png)
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains both a thiophene ring and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with urea under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbaldehyde.
Triazole derivatives: Compounds such as 1,2,4-triazole and its various substituted derivatives
Uniqueness
4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the thiophene and triazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
878560-24-8 |
|---|---|
Molekularformel |
C7H8N4OS |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H8N4OS/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12) |
InChI-Schlüssel |
GKLUGRQYYONCAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC2=NNC(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)


![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)

![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)


![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)

![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
